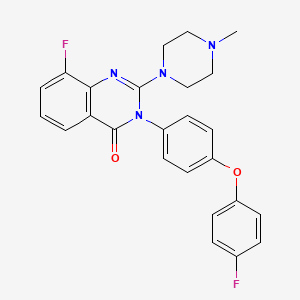

![molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9](/img/structure/B2447823.png)

Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

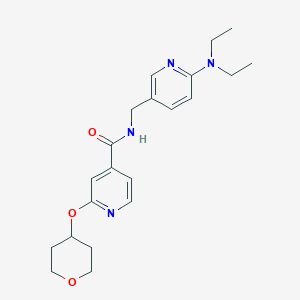

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a biochemical compound with the molecular formula C34H40N4O7S and a molecular weight of 648.78 . It appears as a white powder .

Physical And Chemical Properties Analysis

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a white powder . It has a molecular weight of 648.78 . The compound should be stored at temperatures between 0-8°C .科学的研究の応用

Improved Synthesis of Sensitive Peptides

The Fmoc group is often used in peptide synthesis. The removal of the Fmoc group to unmask primary amines usually requires the use of a basic secondary amine nucleophile . This strategy can pose challenges in sensitive peptide synthesis. However, the use of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can help improve the synthesis of sensitive peptides .

Hydrogel Formation

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Bioprinting Applications

The Fmoc group can be used in bioprinting applications. It can be used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides can self-assemble and gel in aqueous solution, making them suitable for bioprinting .

Tissue Engineering

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in tissue engineering. The Fmoc-K3 hydrogel, which is more rigid, can act as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide-Based Hydrogels (PHGs)

Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks. Compared to polymeric gels, PHGs display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in the formation of these PHGs .

Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)

An innovative MP-SPPS process has been developed to address the low productivity inherent to conventional SPPS. This process can radically increase productivity on a peptide API manufacturing through the MP-SPPS process . Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine can be used in this process .

Safety and Hazards

特性

IUPAC Name |

2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRXLGAEYFYLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)

![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)